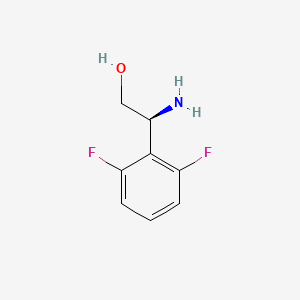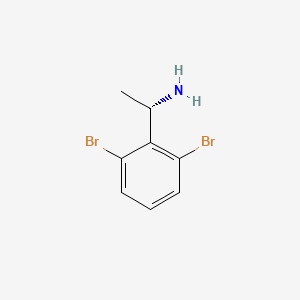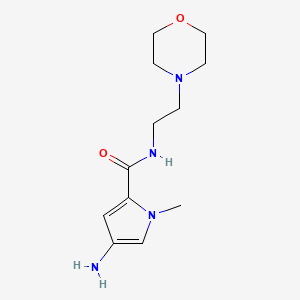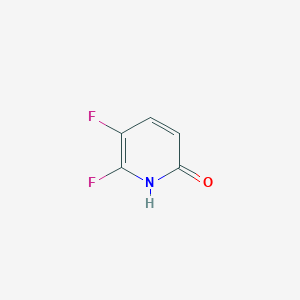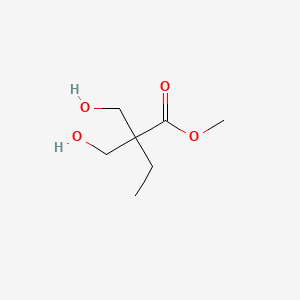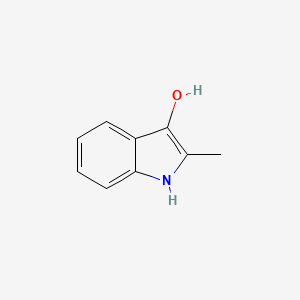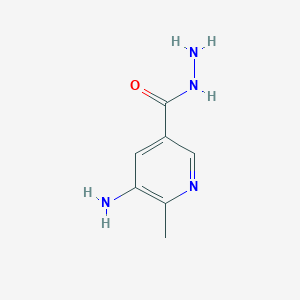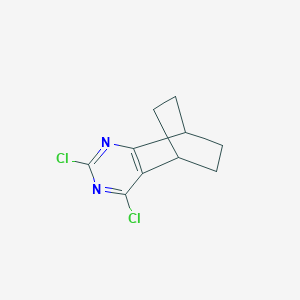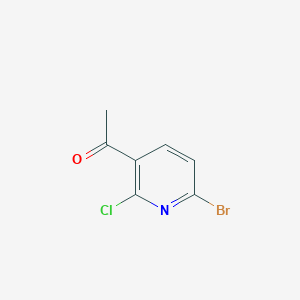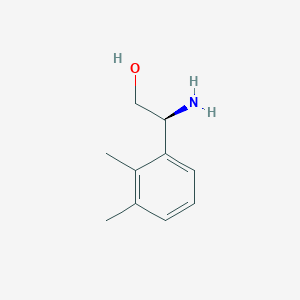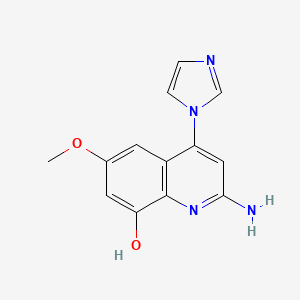
2-Amino-4-(1H-imidazol-1-yl)-6-methoxyquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(1H-imidazol-1-yl)-6-methoxyquinolin-8-ol is a heterocyclic compound that combines the structural features of quinoline and imidazole. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The presence of both amino and methoxy groups in its structure enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1H-imidazol-1-yl)-6-methoxyquinolin-8-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Imidazole Ring: The imidazole ring can be constructed through the condensation of glyoxal, ammonia, and an appropriate aldehyde.
Final Coupling: The final step involves coupling the imidazole derivative with the quinoline core under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(1H-imidazol-1-yl)-6-methoxyquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-Amino-4-(1H-imidazol-1-yl)-6-methoxyquinolin-8-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-Amino-4-(1H-imidazol-1-yl)-6-methoxyquinolin-8-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.
Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(1H-imidazol-1-yl)quinoline
- 6-Methoxyquinolin-8-ol
- 2-Aminoquinoline derivatives
Uniqueness
2-Amino-4-(1H-imidazol-1-yl)-6-methoxyquinolin-8-ol is unique due to the combination of the quinoline and imidazole rings, which imparts distinct chemical and biological properties. The presence of the methoxy group further enhances its reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C13H12N4O2 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-amino-4-imidazol-1-yl-6-methoxyquinolin-8-ol |
InChI |
InChI=1S/C13H12N4O2/c1-19-8-4-9-10(17-3-2-15-7-17)6-12(14)16-13(9)11(18)5-8/h2-7,18H,1H3,(H2,14,16) |
InChI Key |
WYYFLTVOXXGXPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)O)N=C(C=C2N3C=CN=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-1H-benzo[d]imidazol-7-amine](/img/structure/B15223174.png)

![8-Bromo-2,7-dimethyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15223186.png)
